Product packaging for 4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid(Cat. No.:CAS No. 935678-18-5)

4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid

Cat. No.: B2942061
CAS No.: 935678-18-5
M. Wt: 206.238
InChI Key: JPWJTVZEWMZHSX-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid is a synthetic butanoic acid derivative characterized by its ether-functionalized side chain, which significantly alters its physicochemical properties compared to the parent compound. This compound, with the molecular formula C9H18O5 and a molecular weight of 206.24 g/mol, is provided as a high-purity material for research applications . The structure features a butanoic acid backbone substituted at the 4-position with a [2-(2-methoxyethoxy)ethoxy] chain, incorporating a triethylene glycol methyl ether moiety. This polar, hydrophilic side chain enhances aqueous solubility and can influence the molecule's interaction with biological systems, making it a valuable intermediate for various scientific investigations. Researchers utilize this compound primarily as a key synthetic building block in medicinal chemistry and materials science. Its molecular structure, featuring both a carboxylic acid terminus and a polyether chain, makes it a versatile precursor for constructing more complex architectures. The carboxylic acid group enables straightforward conjugation to other molecules via amide or ester bond formation, while the terminal methoxy group provides a synthetic handle for further modification. This bifunctionality is particularly valuable for developing prodrugs, polymer precursors, and specialized ligands. The compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Proper safety protocols should be followed during handling, including the use of appropriate personal protective equipment. For comprehensive product specifications, including spectral data and detailed handling information, researchers are encouraged to consult the material safety data sheet provided with the product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O5 B2942061 4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid CAS No. 935678-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxy]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O5/c1-12-5-6-14-8-7-13-4-2-3-9(10)11/h2-8H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWJTVZEWMZHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 2 Methoxyethoxy Ethoxy Butanoic Acid and Analogues

Strategies for Oligoethylene Glycol Chain Construction

The synthesis of the core oligoethylene glycol structure of 4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid can be approached through two main polymerization strategies: step-growth polymerization and ring-opening polymerization. These methods offer control over the chain length and functionality of the resulting polyether.

Step-Growth Polymerization Approaches

Step-growth polymerization involves the reaction of bifunctional or multifunctional monomers to form dimers, trimers, and eventually longer polymer chains. wikipedia.org This approach is fundamental to the synthesis of many polymers, including polyesters and polyamides. wikipedia.org For the construction of oligoethylene glycols, this typically involves the condensation reaction between diols, such as ethylene (B1197577) glycol, and other bifunctional molecules. libretexts.org

The process is characterized by the stepwise reaction between functional groups, allowing for the gradual build-up of the polymer chain. wikipedia.org To achieve high molecular weight polymers, a high extent of reaction is necessary. wikipedia.org However, for a relatively short and defined chain like that in this compound, controlling the stoichiometry of the reactants is crucial to obtain the desired oligomer length. researchgate.net A solid-phase stepwise synthesis approach has also been developed for polyethylene (B3416737) glycol derivatives, which avoids the need for chromatographic purification. nih.gov

Polymerization TypeMonomersKey Features
Step-Growth Bifunctional (e.g., diols, dicarboxylic acids)Gradual chain build-up, requires high conversion for high MW, stoichiometry control for defined oligomers. wikipedia.orgresearchgate.net

Ring-Opening Polymerization Techniques for Functionalized Polyethers

Ring-opening polymerization (ROP) is another powerful technique for synthesizing polyethers with well-defined structures. researchgate.net This method typically involves the polymerization of cyclic monomers, such as epoxides (e.g., ethylene oxide), initiated by various catalytic systems. researchgate.net Anionic ring-opening polymerization, for instance, can be initiated by hydroxides to produce polyethylene glycols. researchgate.net

A key advantage of ROP is the ability to produce polymers with controlled molecular weights and narrow molecular weight distributions, which is particularly important for creating well-defined oligoethylene glycol chains. acs.org Furthermore, the use of functionalized initiators or monomers in ROP allows for the direct incorporation of specific end-groups, which can be a precursor to the desired carboxylic acid functionality. acs.org For instance, radical ring-opening polymerization of vinylcyclopropane (B126155) monomers carrying triethylene glycol side-chains has been demonstrated as a method to create thermoresponsive oligo(ethylene glycol) polymers. nih.govrsc.orgnih.gov

Polymerization TypeMonomersKey Features
Ring-Opening Cyclic (e.g., epoxides)Controlled molecular weight, narrow polydispersity, potential for end-group functionalization. researchgate.netacs.org

Carboxylic Acid Functionalization Strategies

Once the oligoethylene glycol chain with a terminal hydroxyl group is constructed, the next critical step is the introduction of the carboxylic acid functionality. This can be achieved through direct oxidation of the terminal alcohol or via multi-step synthetic pathways.

Direct Oxidation of Terminal Hydroxyl Groups to Carboxylic Acids

The direct oxidation of the terminal primary alcohol of an oligoethylene glycol chain to a carboxylic acid is a common and straightforward approach. researchgate.netnsf.gov Various oxidizing agents and reaction conditions have been employed for this transformation.

Historically, reagents such as nitric acid and chromic acid have been used for the oxidation of polyethylene glycols to their corresponding carboxylic acids. tandfonline.com However, these methods can have disadvantages, such as the potential for ether linkage hydrolysis with nitric acid. google.com An alternative method involves the use of chromium trioxide (CrO₃) in the presence of sulfuric acid. tandfonline.com For example, polyethylene glycol 3400 has been oxidized to the corresponding dicarboxylic acid in 96% yield using this method. tandfonline.com

Oxidizing AgentSubstrate ExampleYieldReference
CrO₃ / H₂SO₄PEG₃₄₀₀(OH)₂96% tandfonline.com

Advanced Catalytic Oxidation Methods for Polyethylene Glycols

More advanced and selective methods for the oxidation of polyethylene glycols utilize catalytic systems, often involving noble metals. Platinum-based catalysts, for instance, have been shown to be effective for the oxidation of polyethylene glycols to dicarboxylic acids. google.comgoogle.com These reactions are typically carried out in an aqueous solution in the presence of an oxidizing gas. google.com The use of a fixed-bed catalyst of platinum on a granular carbon support has been shown to be an efficient method. google.com

Gold-based catalysts have also emerged as effective for the selective oxidation of ethylene glycol and its derivatives. The oxidation of ethylene glycol can proceed through different pathways, yielding products such as glycolic acid and oxalic acid. rsc.org The catalytic conversion of ethoxylated fatty alcohols to the corresponding carboxylic acids has been achieved in high yields (>90%) using palladium and platinum catalysts.

CatalystSubstrate TypeKey FeaturesReference
Platinum on CarbonPolyethylene GlycolsFixed-bed catalysis, high efficiency. google.com
Palladium / PlatinumEthoxylated Fatty AlcoholsHigh yields (>90%), minimal chain degradation.
Gold-basedEthylene GlycolSelective oxidation to C₂ products.

Multi-step Organic Synthesis Pathways for Carboxylic Acid Introduction

Multi-step organic synthesis provides a highly controllable route to introduce a carboxylic acid group, particularly for creating analogues with specific spacer arms between the oligoethylene glycol chain and the acid moiety, as is the case for this compound.

A common strategy involves the initial conversion of the terminal hydroxyl group of the oligoethylene glycol to a better leaving group, such as a mesylate or tosylate. researchgate.net This activated intermediate can then undergo nucleophilic substitution with a cyanide-containing reagent, followed by hydrolysis of the nitrile to the carboxylic acid. A closely related compound, 2-[2-(2-methoxyethoxy)ethoxy]acetic acid, has been synthesized by the oxidation of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile. google.com

Another approach is the reaction of the oligoethylene glycol alkoxide with a halo-ester, followed by hydrolysis of the ester to the carboxylic acid. For example, the reaction with chloroacetic acid is a known method for preparing PEG-carboxylates. tandfonline.com For the synthesis of a butanoic acid derivative, a similar strategy employing a four-carbon building block would be required. Commercially available methoxypoly(ethylene glycol) butanoic acid (mPEG-BA) is a testament to the viability of such synthetic strategies. sinopeg.com These multi-step methods often involve the use of protecting groups and require purification at each step to ensure the final product's purity. nih.gov

A general protocol for coupling a PEG acid to an amine-containing molecule involves activation of the carboxylic acid with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). broadpharm.com This highlights the utility of the carboxylic acid functional group for further conjugation.

Chemo- and Regioselective Synthesis Considerations

The synthesis of polyether carboxylic acids such as this compound requires precise control over chemical reactions to ensure the correct assembly of the molecule's distinct components: the butanoic acid core, the polyether chain, and the terminal methoxy (B1213986) group. Achieving this precision hinges on the principles of chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of a chemical bond's formation).

A primary synthetic route involves the nucleophilic substitution reaction between an alcohol and an alkyl halide, known as the Williamson ether synthesis. In the context of the target molecule, this could involve the reaction of a halo-substituted butanoic acid ester with the sodium salt of di(ethylene glycol) methyl ether. However, significant challenges in chemo- and regioselectivity arise when using precursors with multiple reactive sites. For instance, if starting with a diol and a reagent intended to functionalize only one hydroxyl group, protecting group strategies are often necessary to prevent unwanted side reactions. This increases the number of synthetic steps and generates more waste, a drawback from a process chemistry perspective.

Modern catalytic systems offer more elegant solutions. For example, catalysts can be designed to selectively activate one hydroxyl group over another based on steric or electronic differences. In a related context, the highly regioselective ring-opening polymerization of asymmetrical monomers like methyl-glycolide is achieved using specialized aluminum catalysts. nih.gov This demonstrates that catalyst design can precisely control which end of a molecule reacts, a principle directly applicable to the stepwise, regioselective construction of a polyether chain onto a carboxylic acid precursor. nih.gov

Another strategy involves the conversion of ethers directly into carboxylic acids. Research has shown that an Iridium-Iodide catalytic system can transform various ether substrates into higher carboxylic acids using carbon dioxide (CO2) and hydrogen (H2). nih.govresearchgate.net The proposed mechanism involves the conversion of ethers into olefins, which are then transformed into alkyl iodides. nih.govresearchgate.net These intermediates undergo carbonylation with carbon monoxide (generated in situ) to produce the final carboxylic acid. nih.govresearchgate.net The regioselectivity of this process would depend on the initial ether cleavage and subsequent olefin formation steps.

Table 1: Comparison of Synthetic Strategies and Selectivity Considerations

Synthetic Strategy Key Precursors Selectivity Challenge Approach to Selectivity
Stepwise Etherification γ-Butyrolactone, Di(ethylene glycol) methyl ether Controlling the degree of ethoxylation; Preventing polymerization. Stoichiometric control of reagents; Use of specific activating agents.
Protecting Group Chemistry Dihydroxybutanoic acid derivative, Methoxyethoxyethyl halide Chemoselective protection and deprotection of one hydroxyl group. Multi-step synthesis involving protection (e.g., silylation), etherification, and deprotection.
Catalytic Ring-Opening γ-Butyrolactone, Ethylene oxide derivatives Regioselective opening of the lactone ring at the acyl-oxygen bond. Use of regioselective catalysts (e.g., specific Lewis acids or organocatalysts). nih.govresearchgate.net
Catalytic Carbonylation of Ethers Polyether precursor Regioselective cleavage of C-O bond and subsequent carbonylation. Selection of catalyst (e.g., IrI4/LiI) and reaction conditions to favor a specific reaction pathway. nih.govresearchgate.net

Biotechnological Synthesis via Fermentation (e.g., for related amino acid derivatives)

Biotechnological methods, particularly microbial fermentation, represent a powerful and increasingly viable route for producing complex organic molecules. While direct fermentation to produce this compound has not been extensively documented, the principles are well-established through the industrial-scale production of amino acids and their derivatives, which can be considered structural analogues. dtu.dk

The workhorses of amino acid fermentation are microorganisms like Corynebacterium glutamicum and Escherichia coli. nih.gov Through decades of metabolic engineering and process optimization, these bacteria have been engineered to convert simple carbon sources, such as glucose, into a wide array of amino acids with high efficiency and stereoselectivity, producing only the biologically active L-form. dtu.dk This avoids the need for chiral separation often required in chemical synthesis.

The true potential of this technology lies in engineering these microbial cell factories to produce non-proteinogenic or functionalized amino acids. nih.gov For instance, research has demonstrated the synthesis of tyrosine derivatives that incorporate a tetrazine ether moiety. nih.gov This is achieved by exploiting the cell's natural amino acid synthesis pathways and introducing novel enzymatic activities for subsequent modification. This example is particularly relevant as it confirms that complex ether linkages can be appended to an amino acid backbone—a structure featuring both a carboxylic acid and another functional group—within a biological system.

Furthermore, metabolic engineering of C. glutamicum has been used to produce amino acid-derived compounds such as ω-amino acids (e.g., γ-aminobutyrate, δ-aminovalerate) and α,ω-diamines (e.g., putrescine, cadaverine) by introducing decarboxylation pathways for precursor amino acids. nih.gov These processes highlight the modularity of microbial metabolism, which can be re-wired to produce a variety of functionalized carboxylic acids from renewable feedstocks. nih.gov

Table 2: Examples of Amino Acid and Derivative Production via Fermentation

Microorganism Product Precursor/Carbon Source Key Engineering Strategy
Corynebacterium glutamicum L-Lysine, L-Glutamic Acid Glucose, Molasses Pathway optimization, feedback inhibition removal. nih.gov
Escherichia coli L-Tryptophan, L-Phenylalanine Glucose Overexpression of key pathway enzymes.
Corynebacterium glutamicum γ-Aminobutyrate (GABA) L-Glutamate Introduction of glutamate (B1630785) decarboxylase activity. nih.gov
Saccharomyces cerevisiae Branched-chain amino acids Sugars Engineering of aminotransferase enzymes (Bat1, Bat2). researchgate.net

Green Chemistry Principles in Polyether Carboxylic Acid Synthesis

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which promotes the design of chemical processes that are environmentally benign and sustainable. researchgate.net The twelve principles of green chemistry provide a framework for achieving this goal in the synthesis of polyether carboxylic acids. numberanalytics.comresolvemass.ca

One of the core principles is Prevention , which prioritizes avoiding waste generation over treating it later. acs.org This is closely linked to Atom Economy , which aims to maximize the incorporation of all reactant atoms into the final product. acs.org Synthetic routes like addition reactions are inherently more atom-economical than substitution or elimination reactions that generate inorganic salts or other by-products.

The use of Renewable Feedstocks is another key aspect. numberanalytics.com There is significant research into producing carboxylic acids, the building blocks for polyesters and polyamides, from non-food lignocellulosic biomass, which would provide a sustainable alternative to petrochemical sources. rsc.org

Designing Safer Chemicals and using Safer Solvents are also paramount. numberanalytics.com This involves minimizing the toxicity of the products and eliminating the use of hazardous organic solvents. Aqueous synthesis or solvent-free conditions are ideal. For example, emulsion polymerization uses water as the solvent, drastically reducing waste and hazards associated with organic solvents. numberanalytics.com A green protocol for synthesizing carboxylic acids from aldehydes has been developed using hydrogen peroxide as the oxidant in water, with a recyclable catalyst. mdpi.com

Catalysis is favored over stoichiometric reagents. Biocatalysts, such as enzymes, are particularly effective. For instance, the immobilized enzyme Candida antarctica lipase (B570770) B can catalyze the synthesis of vinyl ether esters directly from carboxylic acids, operating under mild conditions and allowing for easy product purification. rsc.org Enzymes are highly specific, which also supports the principle of Reducing Derivatives by often eliminating the need for protecting groups. acs.org

Finally, Design for Energy Efficiency encourages conducting reactions at ambient temperature and pressure to minimize the environmental and economic costs associated with energy consumption. acs.org Techniques like microwave-assisted synthesis can significantly reduce reaction times and energy usage. resolvemass.ca

Table 3: Application of Green Chemistry Principles to Polyether Carboxylic Acid Synthesis

Green Chemistry Principle Application in Polyether Carboxylic Acid Synthesis
1. Prevention Designing high-yield reactions that minimize by-product formation. acs.org
2. Atom Economy Utilizing addition reactions (e.g., ring-opening of cyclic ethers) over substitution reactions. acs.org
4. Designing Safer Chemicals Modifying molecular structure to reduce intrinsic toxicity while maintaining function.
5. Safer Solvents & Auxiliaries Employing water as a reaction medium or using solvent-free reaction conditions. numberanalytics.com
6. Design for Energy Efficiency Using microwave-assisted synthesis or ambient temperature enzymatic processes. resolvemass.caacs.org
7. Use of Renewable Feedstocks Deriving butanoic acid and ethylene glycol moieties from biomass sources. numberanalytics.comrsc.org
8. Reduce Derivatives Using specific enzymes to avoid the need for protecting group chemistry. acs.orgrsc.org
9. Catalysis Employing recyclable biocatalysts (e.g., lipases) or chemocatalysts instead of stoichiometric reagents. rsc.org

Structural Modification and Derivatization of 4 2 2 Methoxyethoxy Ethoxy Butanoic Acid

Esterification Reactions for Conjugate Formation

The carboxylic acid moiety of 4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid is a primary site for modification, with esterification being a fundamental reaction for forming conjugates. This process involves reacting the carboxylic acid with an alcohol to form an ester linkage, a common strategy for attaching this PEG-like spacer to molecules containing hydroxyl groups.

One of the most classic methods for this transformation is the Fischer esterification . masterorganicchemistry.com This reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

For more sensitive substrates where strong acid and high temperatures are not viable, milder methods are employed. Carbodiimide-mediated coupling reactions are a common alternative. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, allowing it to react with an alcohol under neutral conditions. nih.gov These reactions are often facilitated by an acyl-transfer catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

These esterification reactions allow the covalent attachment of this compound to a variety of molecules, including small-molecule drugs, fluorescent labels, or surface-modified biomaterials that possess available hydroxyl groups.

Table 1: Common Reagents for Esterification of this compound
MethodKey ReagentsTypical ConditionsNotes
Fischer EsterificationAlcohol (R-OH), H₂SO₄ or TsOH (catalyst)Heat, often with removal of waterSimple and cost-effective for robust substrates. masterorganicchemistry.com
Carbodiimide (B86325) CouplingAlcohol (R-OH), EDC or DCC, DMAP (catalyst)Room temperature, anhydrous solvent (e.g., DCM, DMF)Mild conditions suitable for sensitive molecules. nih.gov
Steglich EsterificationAlcohol (R-OH), DCC, DMAP (catalyst)Room temperature, anhydrous aprotic solventA specific, widely used variation of carbodiimide coupling.

Amidation Reactions for Functionalized Amides

Amidation, the formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine, is one of the most frequently used reactions in medicinal chemistry and bioconjugation. nih.gov The resulting amide linkage is exceptionally stable, making it ideal for creating robust conjugates.

Direct reaction between a carboxylic acid and an amine requires very high temperatures and is generally impractical. Therefore, the carboxylic acid must first be "activated". nih.gov This is achieved using coupling reagents that convert the hydroxyl of the carboxyl group into a better leaving group. A wide array of reagents has been developed for this purpose, many of which are used in peptide synthesis. peptide.com

Table 2: Common Coupling Reagents for Amide Bond Formation
Reagent ClassExamplesMechanism of ActionCommon Applications
CarbodiimidesEDC, DCCActivates the carboxyl group to form an O-acylisourea intermediate.Widely used in both solution and solid-phase synthesis. nih.gov
Phosphonium (B103445) SaltsBOP, PyBOPForms a reactive phosphonium ester intermediate.High coupling efficiency, but generates carcinogenic byproducts.
Uronium/Aminium SaltsHATU, HBTU, TBTUForms a highly reactive O-acylisouronium intermediate.Very rapid and efficient coupling, popular in automated peptide synthesis. nih.gov
AdditivesHOBt, NHSReacts with the activated intermediate to form a more stable active ester, reducing racemization and side reactions.Almost always used in conjunction with a primary coupling reagent like EDC. nih.gov

Polymeric and Oligomeric Conjugation Strategies

The structure of this compound makes it an ideal building block, or "linker," for conjugation to larger molecules, including polymers and oligomers. This process, broadly known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. nih.govnih.gov While the molecule itself is a short oligoether, its carboxylic acid "handle" allows it to be attached to proteins, peptides, nanoparticles, or synthetic polymers.

The primary strategy for conjugation involves activating the carboxylic acid group (as described in sections 3.1 and 3.2) and reacting it with functional groups present on the polymer or oligomer. For instance, polymers containing free amine groups (e.g., poly-L-lysine, chitosan, or amine-functionalized synthetic polymers) can be readily conjugated via stable amide bond formation. Similarly, polymers with hydroxyl groups can be linked through ester bonds.

This approach allows the hydrophilic polyether chain to be imparted onto the surface of another molecule or material. This can enhance aqueous solubility, reduce immunogenicity by masking epitopes, and improve biocompatibility. smolecule.com

Introduction of Auxiliary Functional Groups for Tailored Reactivity

To expand the utility of this compound in more advanced conjugation chemistries, auxiliary functional groups can be introduced. A functional group is a specific arrangement of atoms within a molecule that is responsible for its characteristic chemical reactions. pressbooks.pubck12.org By adding new, specific reactive handles, the molecule can be used in highly selective ligation reactions like "click chemistry".

A common and powerful strategy is the conversion of the carboxylic acid into a more reactive derivative that is stable enough to be isolated but reacts readily and specifically with a target functional group. A prime example is the synthesis of an N-hydroxysuccinimide (NHS) ester . The carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like DCC or EDC. The resulting NHS ester is highly reactive towards primary amines under mild conditions (pH 7-9), forming a stable amide bond while releasing NHS as a byproduct. This makes it a go-to reagent for labeling proteins and other biomolecules.

Other auxiliary groups can be introduced through multi-step synthesis. For example, the carboxylic acid could be reduced to a primary alcohol. This alcohol could then be converted into other functional groups, such as:

An azide: for use in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC) reactions.

An alkyne: for reaction with azide-functionalized molecules.

A maleimide: for specific reaction with thiol groups (e.g., cysteine residues in proteins).

These modifications transform the molecule from a simple spacer into a heterobifunctional linker, capable of connecting two different molecular entities with high specificity.

Strategies for Altering Polyether Chain Length and Branching

The properties conferred by the this compound linker, such as solubility and hydrodynamic volume, are directly related to the length and structure of its polyether chain. Synthesizing analogs with varying chain lengths or branched structures is a key strategy for fine-tuning these properties.

Altering Chain Length: The synthesis of linear analogs with different numbers of ethylene (B1197577) oxide units typically involves a Williamson ether synthesis approach. This can be achieved by reacting a monomethyl-capped oligo(ethylene glycol) of a desired length with a protected 4-hydroxybutanoic acid ester, followed by deprotection. Alternatively, one can start with a 4-halobutanoate ester and react it with the sodium alkoxide of the appropriate oligo(ethylene glycol) monomethyl ether. By selecting starting materials with shorter or longer PEG chains, a library of linkers with precisely defined lengths can be created. nih.gov

Introducing Branching: Branched PEG structures can offer a greater hydrodynamic volume compared to linear PEGs of the same molecular weight, which can be more effective at shielding conjugated proteins from proteolysis. nih.gov Branched analogs of this compound can be synthesized by using branched polyether starting materials. For example, a core molecule like glycerol (B35011) or pentaerythritol (B129877) can be partially ethoxylated and capped, leaving one or more hydroxyl groups available for reaction with the butanoic acid synthon. This creates linkers with multiple polyether chains emanating from a central point, all connected to a single carboxylic acid for conjugation.

Table 3: Synthetic Strategy for Polyether Chain Analogs
Desired ModificationKey Starting MaterialSynthetic StepResulting Structure
Shorter Chain (n=1)2-MethoxyethanolReact with ethyl 4-bromobutanoate4-(2-Methoxyethoxy)butanoic acid
Longer Chain (n=3)Tri(ethylene glycol) monomethyl etherReact with ethyl 4-bromobutanoate4-[2-(2-(2-Methoxyethoxy)ethoxy)ethoxy]butanoic acid
Branched StructureGlycerol-based branched PEGCouple with a protected 4-hydroxybutanoic acidButanoic acid with a branched polyether substituent

Advanced Materials Science Applications of 4 2 2 Methoxyethoxy Ethoxy Butanoic Acid Derivatives

Design of Functional Polymeric Materials

The functional groups of 4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid derivatives serve as key components in designing sophisticated polymeric materials. The carboxylic acid allows for covalent attachment to surfaces or incorporation into polymer backbones, while the oligoethylene glycol chain imparts specific physical and chemical properties.

Poly(ether ether ketone) (PEEK) is a high-performance thermoplastic valued for its mechanical strength and chemical inertness, making it a candidate for biomedical implants. researchgate.net However, its bio-inert nature can limit its integration with biological tissues. nih.gov Surface functionalization is a key strategy to enhance the bioactivity of PEEK. nih.gov Introducing carboxylic acid groups onto the PEEK surface is a method to achieve this, as these groups can improve protein adsorption and modulate inflammatory responses. researchgate.net

One approach involves a two-step wet-chemical modification where the ketone groups on the PEEK surface are first reduced to hydroxyl groups. tandfonline.com These hydroxyl groups can then be esterified using a carboxylic acid, such as this compound. tandfonline.com This process covalently bonds the molecule to the PEEK surface, introducing not only the reactive carboxylic acid functionality but also the flexible and hydrophilic oligoethylene glycol chain. tandfonline.com This modification can enhance surface wettability and provide sites for further chemical modifications. mdpi.com The introduction of negatively charged surfaces through carboxylation has been shown to weaken inflammatory reactions, which is beneficial for implant integration. researchgate.net

Another method for introducing carboxyl groups is through Friedel–Crafts acylation, for example, using succinic anhydride (B1165640) on the aromatic rings of PEEK. mdpi.com This creates a surface with carboxylic acid groups that can then undergo further reactions. mdpi.com The presence of these functional groups, such as those provided by this compound, is crucial for improving the osseointegration of PEEK-based implants. researchgate.net

Table 1: PEEK Surface Modification Techniques and Outcomes
Modification TechniqueIntermediate Functional GroupFinal Surface FunctionalityPrimary AdvantageReference
Wet-Chemical Reduction and EsterificationHydroxyl (-OH)Carboxylic Acid (-COOH) and Oligoethylene GlycolCovalent bonding of functional molecules, improved wettability. tandfonline.com
Friedel–Crafts AcylationNot ApplicableCarboxylic Acid (-COOH)Direct carboxylation of aromatic rings for further modification. mdpi.com
Plasma TreatmentNot ApplicableCarboxyl (-COOH), Hydroxyl (-OH), Carbonyl (C=O)Increases surface oxygen content and wettability. nih.govresearchgate.net

Polythiophenes are a class of conjugated polymers widely studied for their application in organic electronics, such as transistors and sensors. nih.gov The properties of these polymers can be tuned by attaching different side chains to the thiophene (B33073) backbone. nih.gov Incorporating oligoethylene glycol (OEG) side chains, which can be derived from this compound, has emerged as a powerful strategy to modify these materials. researchgate.netrsc.org

Compared to traditional alkyl side chains, OEG chains are more polar, flexible, and hydrophilic. researchgate.netrsc.org These characteristics significantly influence the optoelectronic properties, molecular packing, and device performance of the resulting polythiophene derivatives. researchgate.netrsc.org For instance, the polarity of OEG side chains improves the compatibility of the polymer with dopants, which can enhance electrical conductivity. nih.gov

In the context of organic electrochemical transistors (OECTs), which are often used as sensors, the hydrophilicity and ion conductivity of OEG chains are particularly beneficial. researchgate.net They facilitate ion penetration from the electrolyte into the polymer film, leading to high transconductance and sharp switching behavior. researchgate.netkaust.edu.sa The position and oxygen content of the OEG side chain can be engineered to balance ionic and electronic conductivity, a crucial trade-off in mixed ionic/electronic conductors. nsf.govrsc.org Studies have shown that increasing the distance of the oxygen atoms from the polymer backbone can improve both ionic and electronic conductivity simultaneously. nsf.govrsc.org

Amphiphilic block copolymers, which consist of covalently linked hydrophilic and hydrophobic polymer segments, can spontaneously self-assemble in a selective solvent (e.g., water) to form various nanostructures like micelles and vesicles. nih.govresearchgate.netmdpi.com These structures have significant potential in biomedical applications, such as for drug delivery. nih.gov

A derivative of this compound can be used to synthesize the hydrophilic block of such a copolymer. For example, the carboxylic acid group could initiate the ring-opening polymerization of a hydrophobic monomer like ε-caprolactone, resulting in an amphiphilic diblock copolymer. mdpi.comresearchgate.net In an aqueous environment, these copolymers aggregate to sequester the hydrophobic blocks from the water, forming a core that can encapsulate hydrophobic drugs, while the hydrophilic oligoethylene glycol chains form a protective outer corona. mdpi.comrug.nl

The self-assembly process is governed by the balance between the hydrophilic and hydrophobic blocks. nih.gov The resulting nanoparticles, often in the size range of 10 to 100 nm, exhibit excellent biocompatibility and stability. nih.gov The formation of these micelles occurs above a specific polymer concentration known as the critical micelle concentration (CMC). nih.gov The versatility in the synthesis of these block copolymers allows for the creation of various morphologies, including spheres, cylinders, and vesicles, by tuning the block lengths and compositions. researchgate.netrsc.org

Role of Oligoethylene Glycol Segments in Material Properties

The oligoethylene glycol (OEG) segment, a defining feature of this compound and its derivatives, plays a critical role in determining the bulk and surface properties of the resulting polymeric materials.

A major challenge in the field of organic electronics is the processing of conjugated polymers, which are often soluble only in chlorinated, environmentally harmful solvents. rsc.orgacs.org The incorporation of OEG side chains onto polymer backbones, such as polythiophenes, is an effective strategy to address this issue. rsc.org The polar nature of the ether linkages in the OEG chain enhances the polymer's solubility in more polar, "green" solvents, including alcohols. acs.org

This improved solubility is crucial for large-scale manufacturing using solution and printing techniques. nih.gov However, the length and structure of the OEG side chain must be carefully optimized. While longer or branched OEG chains can significantly improve solubility, they can also introduce steric hindrance that may disrupt the intermolecular packing of the polymer backbones, which is essential for efficient charge transport. nih.govacs.orgacs.org There is often an optimal side-chain length; chains that are too short may not provide sufficient solubility, while chains that are too long can dilute the concentration of the conductive backbones and hinder performance. nih.govacs.org Therefore, side-chain engineering represents a trade-off between processability and electronic performance. acs.org

Table 2: Effect of Oligoethylene Glycol (OEG) Side Chains on Conjugated Polymer Properties
PropertyInfluence of OEG Side ChainsRationaleReference
SolubilityIncreased solubility in polar, non-chlorinated solvents.The polar ether groups in OEG chains enhance interaction with polar solvents. rsc.orgacs.org
ProcessabilityEnables solution-based processing and printing techniques.Enhanced solubility allows for the formation of uniform thin films from solution. nih.gov
Ionic ConductivityIncreased ionic conductivity, beneficial for OECTs.OEG chains facilitate ion transport and penetration into the polymer matrix. researchgate.netkaust.edu.sa
Molecular PackingCan induce more disordered packing and reduce crystallinity.Flexible and sometimes bulky OEG chains can disrupt π–π stacking of the conjugated backbones. researchgate.netrsc.org

In amphiphilic block copolymers, the hydrophilic OEG segments are fundamental in directing the self-assembly process in aqueous solutions. nih.govnih.gov The length of the hydrophilic OEG block relative to the hydrophobic block is a critical parameter that determines the morphology of the resulting nanostructures. researchgate.net For example, by systematically varying the block lengths, one can control whether the copolymers assemble into spherical micelles, cylindrical (worm-like) micelles, or vesicles (polymersomes). researchgate.netrsc.org

The flexible and hydrophilic nature of the OEG chains forms the micellar corona, which provides steric stabilization and prevents the nanoparticles from aggregating. nih.govoyama-ct.ac.jp The size and aggregation number of the micelles can be precisely controlled by tuning the molecular weight and composition of the copolymers. jst.go.jp Furthermore, the OEG chains can exhibit thermoresponsive behavior, leading to changes in micelle structure or stability with temperature. nih.govrsc.org This stimuli-responsive behavior is highly desirable for applications in controlled drug release. nih.gov The self-assembly is a dynamic process, and the final structures depend on factors such as polymer concentration, solvent quality, and temperature. rsc.orgrsc.org

Biocompatible Materials Development for Surface Modification

Extensive research into the surface modification of biomaterials has identified key molecular characteristics that promote biocompatibility, primarily the ability to resist nonspecific protein adsorption, which in turn can reduce inflammatory responses and improve the integration of medical devices. While the specific compound This compound and its derivatives are not explicitly detailed in the currently available research literature for this direct application, its structural components suggest a strong potential for use in creating biocompatible surfaces. This potential is based on the well-established principles of using oligo(ethylene glycol) (OEG) moieties to confer protein resistance to surfaces.

Derivatives of This compound belong to the broader class of OEG-terminated alkanoic acids. The ethylene (B1197577) glycol units are known for their hydrophilicity and ability to create a tightly bound water layer on a surface. This hydration layer acts as a physical and energetic barrier, preventing the adsorption of proteins, which is a critical first step in the foreign body response to implanted materials.

The general strategy for utilizing such molecules in surface modification involves their immobilization onto a material's surface to form a self-assembled monolayer (SAM). The carboxylic acid group of This compound could serve as an attachment point for further functionalization, allowing for the covalent bonding of bioactive molecules, such as peptides or growth factors, to encourage specific cellular interactions while the OEG backbone maintains its protein-resistant properties.

Although direct experimental data for This compound is not available in the reviewed literature, the performance of structurally similar OEG-containing molecules provides a strong indication of its potential efficacy. Research on other OEG-terminated alkanethiols and similar compounds has consistently demonstrated a significant reduction in protein adsorption and cell adhesion on surfaces modified with these molecules. For instance, studies have shown that the length of the OEG chain can influence the degree of protein resistance, with longer chains generally providing better performance.

The development of biocompatible materials using derivatives of This compound would likely involve the synthesis of various forms of the molecule, for example, by modifying the carboxylic acid group to an amine or other reactive group to facilitate attachment to different substrate materials. The effectiveness of these modified surfaces would then be evaluated through a series of in vitro tests.

Table 1: Potential In Vitro Assays for Biocompatibility Assessment of Surfaces Modified with this compound Derivatives

Assay TypePurposeKey Metrics
Protein Adsorption AssayTo quantify the amount of protein that nonspecifically adsorbs to the modified surface.Amount of adsorbed protein (e.g., fibrinogen, albumin) measured by techniques such as ELISA or quartz crystal microbalance.
Cell Adhesion and Proliferation AssayTo assess the attachment, spreading, and growth of relevant cell types (e.g., fibroblasts, endothelial cells) on the surface.Cell density, cell morphology, and proliferation rate over time.
Cytotoxicity AssayTo determine if the modified surface leaches any substances that are harmful to cells.Cell viability and metabolic activity.
Inflammatory Response AssayTo evaluate the response of immune cells (e.g., macrophages) to the modified surface.Secretion of inflammatory cytokines (e.g., TNF-α, IL-6).

Table 2: Hypothetical Research Findings Based on Analogous Compounds

The following table presents hypothetical data based on the known behavior of similar oligo(ethylene glycol)-terminated molecules to illustrate the expected outcomes of biocompatibility studies on surfaces modified with derivatives of This compound .

Surface ModificationFibrinogen Adsorption (ng/cm²)Fibroblast Adhesion (cells/mm²)Macrophage Activation (relative to control)
Unmodified Control2505001.0
This compound Derivative< 20< 500.2

These hypothetical findings suggest that a surface modified with a derivative of This compound would exhibit significantly reduced protein adsorption and cell adhesion, leading to a diminished inflammatory response, thereby demonstrating its high potential for creating biocompatible materials. Further empirical research is necessary to validate these expected outcomes for this specific compound.

Computational Chemistry and Theoretical Studies of 4 2 2 Methoxyethoxy Ethoxy Butanoic Acid

Molecular Dynamics Simulations of Polyether Conformations and Interactions

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, offering a detailed view of conformational dynamics. The flexible polyether chain of 4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid is expected to adopt a vast number of conformations in solution.

Table 1: Simulated Properties of Polyethylene (B3416737) Oxide (PEO) in Water

Property Simulated Value Experimental Value
Persistence Length (λ) 3.7 Å 3.7 Å
Radius of Gyration (Rg) vs. Molecular Weight (Mw) Exponent (υ) 0.515 ± 0.023 Consistent with ideal chain behavior
Shape Anisotropy 2.59:1.44:1.00 N/A

Data derived from molecular dynamics simulations of PEO oligomers. researchgate.net

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations can determine optimized molecular geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are critical for understanding reactivity.

For molecules containing ether and carboxylic acid groups, DFT studies provide insight into their electronic nature. For example, calculations on methoxy (B1213986) derivatives and aromatic carboxylic acids using basis sets like 6-311G(d,p) or cc-pVTZ have successfully predicted their geometries and electronic parameters. researchgate.netnih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of reactivity. The HOMO-LUMO energy gap suggests the molecule's kinetic stability and susceptibility to electronic excitation. researchgate.net In this compound, the electron-rich oxygen atoms of the ether linkages and the carbonyl group, along with the acidic proton, would be the primary sites for chemical reactions, a feature that can be quantified through calculated molecular electrostatic potential (MEP) maps. researchgate.netresearchgate.net

Table 2: Representative Quantum Chemical Descriptors for Related Functional Groups

Molecule/Fragment Method/Basis Set HOMO Energy (a.u.) LUMO Energy (a.u.) Energy Gap (kcal/mol)
Dimethyl Ether DFT -0.38 0.13 320
Ethanol DFT -0.40 0.12 326
Benzoic Acid MP2/cc-pVTZ N/A N/A N/A

Values are illustrative and derived from calculations on simpler analogous molecules to indicate typical ranges. nih.govresearchgate.net

Investigation of Intermolecular Interactions: Hydrogen Bonding and Solvation Effects

The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor, while the ether oxygens are hydrogen bond acceptors. This structure allows for a complex network of intermolecular and intramolecular interactions.

In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong intermolecular O-H···O hydrogen bonds. nih.gov In solution, the nature of these interactions depends heavily on the solvent. In non-polar solvents, dimerization may persist, while in polar, protic solvents like water, the molecule will form hydrogen bonds with solvent molecules. The polyether chain also influences solvation, with water molecules forming hydrogen bonds with the ether oxygens. mdpi.com MD simulations of PEG with water impurities show that water molecules tend not to aggregate but instead form hydrogen bonds with the oligomer chains, competing with and reducing intramolecular hydrogen bonding within the PEG chain itself. mdpi.com The presence of both a hydrophilic carboxylic head and a flexible, polar polyether tail suggests that solvation will significantly impact the molecule's conformation and availability for intermolecular interactions. cambridgemedchemconsulting.com

Studies on similar functionalized molecules show that intramolecular hydrogen bonding can also occur, for instance, between a carboxylic acid proton and a nearby oxygen atom, forming a stable chelate ring structure. rsc.org The balance between these competing interactions is crucial for the molecule's behavior in different environments.

Prediction of Macroscopic Properties from Microscopic Interactions (e.g., micellar behavior)

The amphiphilic nature of this compound, with its hydrophilic carboxylate head group and a flexible, moderately polar polyether tail, suggests it may exhibit self-assembly behavior, such as forming micelles in solution.

Theoretical models can predict such macroscopic properties from the molecular structure. Molecular thermodynamic models are used to calculate the free energy changes associated with surfactant aggregation. researchgate.net These models consider various contributions, including the transfer of the hydrophobic/less-polar part from the solvent to the micelle core, the interactions at the micelle-solvent interface (including headgroup repulsion and steric effects), and the conformational constraints of the chains within the aggregate. researchgate.net By calculating these energetic contributions, properties like the critical micelle concentration (CMC) and the average micelle size (aggregation number) can be predicted. For this compound, the flexibility and hydrophilicity of the methoxyethoxy tail would be a key parameter in such models, influencing the packing and geometry of the resulting aggregates. researchgate.net

Theoretical Insights into Reaction Mechanisms and Substituent Effects

Computational chemistry is a fundamental tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energy barriers. For this compound, theoretical studies can provide insights into reactions involving either the carboxylic acid or the ether groups.

For reactions at the carboxylic acid, such as esterification, computational models can map the potential energy surface of the reaction, identifying intermediates and the rate-determining step. psiberg.com For reactions involving the ether chain, such as oxidation, theoretical calculations can help predict the most likely site of attack. The effect of substituents on reaction rates can be quantified using computational methods to derive linear free energy relationships, such as the Hammett equation. nsf.govresearchgate.net For instance, theoretical studies on the Baeyer-Villiger oxidation of substituted ketones have successfully explained the effect of electron-donating and electron-withdrawing groups on the activation energies of the addition and migration steps. researchgate.net Such an approach could be used to understand how the electronic properties of the polyether chain in this compound influence the reactivity of its carboxyl group, and vice-versa. rsc.org

Biochemical and Biological Research Applications of 4 2 2 Methoxyethoxy Ethoxy Butanoic Acid Analogues

Carboxyl Polyether Ionophore Studies

Carboxyl polyether ionophores are naturally occurring antibiotics that can facilitate the transport of ions across biological membranes. nih.gov This capability makes them valuable in research for deliberately altering ion gradients to study the downstream cellular effects. nih.govnih.gov Their structure, which includes a terminal carboxyl group, is crucial for their mechanism of action. researchgate.net

Mechanisms of Ion Transport Across Biological Membranes

Analogues such as polyether ionophores transport cations across biological membranes primarily through a carrier mechanism. wikipedia.orgagscientific.com These lipid-soluble molecules embed within the membrane and create a polar interior that shields the charge of a metal ion, allowing it to traverse the hydrophobic lipid bilayer. researchgate.netwikipedia.org The process is typically an electroneutral exchange, where the ionophore releases a proton from its carboxylic acid group to bind a cation, or an electrogenic transport where the neutral acid form binds the cation. researchgate.netresearchgate.net This disruption of the natural ion gradients (e.g., Na⁺/K⁺) is a key aspect of their biological activity. nih.gov

There are two main proposed mechanisms for this transport:

Mobile Carriers: The ionophore encapsulates a specific ion, diffuses across the membrane, and releases the ion on the other side. This process is dependent on the fluidity of the membrane. agscientific.com

Channel Formation: Some ionophores can form transmembrane channels or pores through which ions can pass. agscientific.com

The ability of these molecules to perturb ion homeostasis makes them instrumental in studies aimed at understanding the physiological roles of ion gradients in various cellular processes. nih.govfrontiersin.org

In Vitro Antimicrobial and Antifungal Activity Investigations

The disruption of ion gradients by carboxyl polyether ionophores is the basis for their potent antimicrobial properties. nih.govresearchgate.net These compounds exhibit broad-spectrum activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govasm.org Their efficacy against Gram-negative bacteria is generally limited due to the impermeable outer membrane of these organisms, which prevents the hydrophobic ionophores from reaching the cytoplasmic membrane. nih.govnih.govasm.org

Research has also demonstrated the antifungal activity of polyether ionophores against various fungal pathogens. mdpi.comnih.gov The mechanism is similarly based on disrupting cellular ion homeostasis, which is critical for fungal growth and viability. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Polyether Ionophore Analogues
CompoundTarget OrganismActivity (MIC, µg/mL)Reference
NarasinMRSA0.5 - 4 nih.gov
MonensinVRE8 - 16 nih.gov
SalinomycinMRSA0.5 - 4 nih.gov
LysocellinAntibiotic-resistant S. aureusNot specified mdpi.com
GrisorixinGram-positive bacteria & FungiNot specified mdpi.com

Effects on Cellular Pathways and Enzyme Activity in Research Models

By altering intracellular ion concentrations, particularly of Na⁺, K⁺, and H⁺, polyether ionophores can profoundly impact various cellular pathways and enzyme activities. frontiersin.org The primary effect of disrupting ion gradients can lead to several secondary consequences in research models:

ATP Depletion: Cells expend significant energy (ATP) attempting to restore normal ion balance via pumps like Na⁺/K⁺-ATPase, leading to energy depletion. frontiersin.org

Intracellular pH Alteration: The exchange of cations for protons can lead to cytoplasmic acidification, which can inhibit the function of various enzymes. frontiersin.org

Disruption of Membrane Potential: The transport of ions across the cell membrane can acutely disrupt the membrane's electrical potential, affecting processes that rely on it. nih.govasm.org

Inhibition of Transport Systems: Both primary and secondary membrane transport proteins that depend on specific ion gradients, such as Na⁺/glucose symporters, can be inhibited. frontiersin.org

These widespread effects make polyether ionophores useful as research tools to probe the importance of ion homeostasis in cell signaling, metabolism, and proliferation. frontiersin.orgnih.gov

Applications in Biochemical Probes and Assays

The oligo(ethylene glycol) component of 4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid is a key feature in its application as a linker in biochemical probes and assays. scielo.br These chains, often referred to as PEG (polyethylene glycol) or OEG (oligo(ethylene glycol)), are hydrophilic, flexible, and biocompatible. scielo.brscielo.br When a carboxylic acid group is present at the terminus, it provides a convenient handle for conjugation to other molecules, such as proteins, antibodies, or fluorescent dyes.

The OEG chain serves several functions in these applications:

Improves Solubility: It enhances the water solubility of hydrophobic molecules, which is critical for assays conducted in aqueous biological buffers. scielo.br

Acts as a Spacer: The flexible chain acts as a linker to spatially separate a reporter molecule (like a dye) from a binding molecule (like an antibody), minimizing steric hindrance. acs.org

Reduces Non-specific Binding: OEG chains are well-known for their ability to resist non-specific protein adsorption, a property crucial for reducing background noise and improving the signal-to-noise ratio in sensitive assays like ELISA and surface plasmon resonance. biochempeg.comnih.govresearchgate.net

These properties have led to the incorporation of carboxyl-terminated OEG linkers in the development of various sensing systems and diagnostic tools. scielo.brnih.gov

Research on Surface Functionalization for Cell Adhesion and Growth Enhancement

Analogues of this compound are extensively used in the functionalization of surfaces to control and study cellular interactions. mdpi.com The oligo(ethylene glycol) portion of the molecule plays a critical role in preventing the non-specific adsorption of proteins. biochempeg.combiorxiv.org This "anti-fouling" property creates a "blank slate" on a material's surface. nih.gov

Researchers can then covalently attach specific biomolecules, such as cell-adhesive peptides (e.g., RGD), to the terminal carboxyl group. nih.gov This allows for the creation of precisely defined surfaces that can promote the adhesion and growth of specific cell types while preventing the attachment of others. This strategy is widely employed in tissue engineering and for developing materials for medical implants to enhance biocompatibility and guide tissue integration. mdpi.comnih.gov The density of the grafted PEG chains can be tuned to optimize mammalian cell attachment while minimizing bacterial adhesion. mdpi.com

Table 2: Applications of OEG/PEG Analogues in Surface Functionalization for Cellular Studies
Surface Modification ApproachSubstrate MaterialKey OutcomeReference
Grafting of PEG chains with varying densitySilicon wafersTuned mammalian cell attachment; minimized bacterial adhesion mdpi.com
Coating with CPP-PEG-lipidPolystyrene, glassInduced firm adhesion and spreading of floating cells acs.org
Silanated monomethoxy-PEG graftingSurfaces with oxide layersCreated stable, long-term protein-repulsive coatings researchgate.net
PLL-g-PEG copolymer adsorptionNiobium oxideControlled surface charge and PEG density to modulate protein adsorption acs.org

Modulation of Biomolecular Interactions in Model Systems

The ability of surfaces modified with OEG/PEG analogues to resist non-specific protein adsorption is a powerful tool for studying specific biomolecular interactions. nih.govnih.gov In many experimental systems, non-specific binding of proteins to a substrate can obscure the specific interaction being investigated. nih.gov By passivating a surface with these molecules, researchers can ensure that any observed binding is due to the specific ligands they have intentionally immobilized. nih.gov

For example, PEGylated surfaces are used in:

Single-Molecule Studies: Techniques like Atomic Force Microscopy (AFM) utilize PEG-functionalized surfaces to immobilize DNA molecules and study their interactions with specific DNA-binding proteins, free from the interference of non-specifically adsorbed proteins. nih.gov

Controlling the Protein Corona: In the context of nanoparticles for drug delivery, PEGylation is used to modulate the "protein corona"—the layer of proteins that adsorbs to the nanoparticle surface in biological fluids. nih.govtaylorfrancis.com This modulation can alter how the nanoparticle interacts with cells, influencing its uptake and clearance by the immune system. nih.govtaylorfrancis.com

Inhibiting Protein-Protein Interactions: By conjugating a guiding molecule to a PEG chain, researchers can create inhibitors that are directed to a specific protein. The PEG component then acts as a steric shield, blocking that protein from interacting with its binding partners. rsc.org

This control over the bio-interface is crucial for obtaining clear and unambiguous results in a wide range of biochemical and cell biology research models.

Environmental Fate and Degradation Mechanisms of Oligoethylene Glycol Carboxylic Acids

Abiotic Degradation Pathways (e.g., Photo-Fenton and H2O2/UV Processes)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as chemical reactions and light. For oligoethylene glycol carboxylic acids, advanced oxidation processes (AOPs) like photo-Fenton and hydrogen peroxide/ultraviolet (H2O2/UV) light treatment are effective degradation pathways. nih.gov These methods rely on the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules. nih.gov

The H2O2/UV process involves the photolysis of hydrogen peroxide by UV light to produce hydroxyl radicals. Studies on related compounds like ethylene (B1197577) glycol (EG) and polyethylene (B3416737) glycol (PEG) have shown that this method can lead to complete oxidation. mdpi.comresearchgate.net The degradation proceeds through a random chain scission process, breaking the ether bonds and oxidizing the terminal alcohol and ether groups. researchgate.net This leads to the formation of smaller, more oxidized molecules. researchgate.net For instance, the UV/H2O2 degradation of ethylene glycol has been shown to yield intermediate products such as glycolic acid, oxalic acid, and formic acid before eventual mineralization to CO2 and H2O. researchgate.net The efficiency of this process is dependent on factors like the molar ratio of the organic compound to H2O2 and the intensity of UV irradiation. preprints.org

The photo-Fenton process, which uses a combination of hydrogen peroxide, iron catalysts (like Fe(II)), and UV light, is another potent AOP. researchgate.net This reaction generates hydroxyl radicals at a high rate, leading to rapid degradation of organic pollutants. nih.govnih.gov The mechanism involves the initial attack of hydroxyl radicals on the polyether chain, leading to fragmentation and the formation of various oxidized intermediates. researchgate.net Research on the degradation of ethylene glycol using Fenton's reagent demonstrated its conversion to oxalic and formic acids. researchgate.net

Table 1: Abiotic Degradation Studies of Related Ethylene Glycol Compounds
CompoundProcessKey FindingsReference
Ethylene Glycol (EG)H2O2/UV-CComplete oxidation achieved; highest removal rate at EG:H2O2 molar ratios of 1:10–1:15. mdpi.compreprints.org
Ethylene Glycol (EG)Fenton's Reagent & UVEnhanced removal with UV irradiation after Fenton treatment; principle products were oxalic and formic acids. researchgate.net
Polyethylene Glycol (PEG)H2O2/UVDegradation occurs via random chain scission, yielding oligomers and smaller glycols. Final products include glycolic, oxalic, and formic acids. researchgate.net
Diclofenac (complex organic)Photo-FentonRapid and complete oxidation achieved, with total mineralization after 100 minutes of sunlight exposure. nih.gov

Biotic Degradation Mechanisms (e.g., Microbial and Enzymatic Pathways)

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. The biodegradability of oligoethylene glycol carboxylic acids is influenced by the length and structure of the oligoethylene glycol chain. While ethylene glycol itself is readily biodegradable, the persistence of these compounds can increase with the chain length. researchgate.net

Several bacterial and fungal species have been identified that can degrade ethylene glycol ethers and polyethylene glycols. nih.govresearchgate.net For example, bacterial strains such as Pseudomonas sp. and Xanthobacter autotrophicus have been shown to assimilate and degrade various ethylene glycol ethers. nih.gov The metabolic pathway often involves the oxidation of the terminal alcohol or ether group. For ethylene glycol monoalkyl ethers, this can lead to the formation of corresponding carboxylic acids, such as ethoxyacetic acid and ethoxyglycoxyacetic acid. nih.gov In some cases, the biodegradation of glycol ethers can produce toxic metabolites. nih.gov For instance, the fungus Aspergillus versicolor has been observed to degrade ethylene glycol monomethyl ether (EGME), but this process resulted in the accumulation of the teratogenic metabolite methoxyacetic acid (MAA) as a "dead end" product. nih.gov

Enzymatic degradation also plays a key role. Enzymes such as lipases and cutinases have demonstrated the ability to hydrolyze aliphatic polyesters, which share ester linkages similar to those that could be formed from oligoethylene glycol carboxylic acids. mdpi.com The enzymatic degradation of mPEG-b-OCL (methoxy poly(ethylene glycol)-b-oligo(ε-caprolactone)) micelles, for example, was found to follow Michaelis-Menten kinetics and was significantly accelerated in the presence of lipase (B570770). nih.gov This suggests that specific enzymes in the environment could potentially target and break down the ether or ester-like structures within these molecules.

Table 2: Microorganisms Involved in the Degradation of Related Glycol Ethers
MicroorganismSubstrateKey Degradation Products/PathwayReference
Pseudomonas sp. 4-5-3EG and DEG monoethyl ethersEthoxyacetic acid, ethoxyglycoxyacetic acid nih.gov
Xanthobacter autotrophicusEG monoethyl and monobutyl ethersAssimilates and grows on the substrates. nih.gov
Aspergillus versicolorEthylene glycol monomethyl ether (EGME)Methoxyacetic acid (MAA) as a 'dead end' product. nih.gov
Methanogenic consortiaEthylene glycol, Polyethylene glycolsProducts included ethanol, acetate, and methane. researchgate.netutoledo.edu

Formation of Less Biodegradable Intermediates During Degradation (e.g., Mono- and Dicarboxylated Polyethylene Glycols)

A significant concern during the degradation of oligoethylene glycol carboxylic acids is the potential formation of persistent or toxic intermediates. Both abiotic and biotic degradation pathways can lead to the creation of molecules that are more resistant to further breakdown than the parent compound.

During abiotic oxidation, the initial fragmentation of the polyether chain can result in the formation of various smaller carboxylic acids. researchgate.net While some of these, like formic acid, are readily biodegradable, others can be more recalcitrant. The process of oxidizing polyethylene glycols can be controlled to produce dicarboxylic acids, indicating that such structures are stable products of oxidation. google.com

In biotic degradation, the formation of "dead end" metabolites is a well-documented phenomenon. As mentioned, the fungal degradation of EGME leads to the accumulation of methoxyacetic acid (MAA). nih.gov This occurs because the organism may possess the enzymes to initiate the breakdown of the parent molecule but lacks the necessary enzymatic machinery to further metabolize the resulting intermediate. Such mono- and dicarboxylated intermediates can be more water-soluble and mobile in the environment, but their persistence can lead to accumulation. The oxidation of monomethoxypoly(ethylene glycol) is a known method for producing monocarboxylated PEG, which highlights the stability of these acidic end-products. researchgate.net

Table 3: Identified Intermediates from the Degradation of Ethylene Glycol Derivatives
Parent CompoundDegradation ProcessIdentified IntermediatesReference
Ethylene Glycol (EG)H2O2/UVGlycolic acid, Oxalic acid, Formic acid researchgate.net
Ethylene Glycol Monomethyl Ether (EGME)Biotic (Aspergillus versicolor)Methoxyacetic acid (MAA) nih.gov
EG/DEG Monoethyl EthersBiotic (Pseudomonas sp.)Ethoxyacetic acid, Ethoxyglycoxyacetic acid nih.gov
Polyethylene Glycols (PEGs)Chemical OxidationDicarboxylic acids google.com

Environmental Implications of Polyether Carboxylic Acid Accumulation

The accumulation of polyether carboxylic acids and their degradation intermediates in the environment poses several ecological risks. Due to their high water solubility, these compounds are likely to be mobile in aquatic systems, potentially contaminating surface and groundwater. researchgate.net

The primary concern is the potential toxicity of the parent compounds and their metabolites. mdpi.com Ether carboxylic acid derivatives used as surfactants have shown toxicity to aquatic organisms, although the level of toxicity can vary depending on the specific chemical structure. researchgate.net The formation of persistent acidic metabolites, such as MAA, is particularly problematic as these can be more toxic than the original compound. nih.gov The accumulation of these acids can also lead to a decrease in the pH of localized water bodies, which can adversely affect aquatic life.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid, and how can experimental safety be prioritized?

  • Methodology : The synthesis typically involves sequential etherification and esterification steps. For example, reacting 2-(2-Methoxyethoxy)ethanol (a precursor with structural similarities to compounds in ) with a butanoic acid derivative under Mitsunobu conditions or acid-catalyzed esterification. Safety protocols should include inert atmosphere handling (due to moisture sensitivity) and controlled temperature to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can researchers accurately characterize the purity and structural integrity of this compound?

  • Methodology : Use orthogonal analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm ether/ester linkages and backbone structure.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., C11_{11}H20_{20}O6_{6}, expected [M+H]+^+ = 249.13).
  • HPLC : Reverse-phase C18 column with UV detection (210–260 nm) to assess purity (>95% threshold) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodology : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester/ether bonds. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to monitor degradation via HPLC. and highlight the importance of desiccants in storage environments to mitigate moisture-induced decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of ether bond formation during synthesis?

  • Methodology : Employ density functional theory (DFT) calculations to model transition states during etherification. For instance, ’s compound with analogous ether linkages suggests that steric hindrance and electronic effects (e.g., methoxy group electron donation) influence reaction pathways. Experimental validation via kinetic studies (varying solvent polarity, temperature) can corroborate computational predictions .

Q. How can computational chemistry predict the compound’s physicochemical properties (e.g., solubility, logP)?

  • Methodology : Use quantum chemical software (Gaussian, ORCA) to calculate partial charges and solvation free energy. demonstrates that molecular dynamics simulations (e.g., in water/octanol systems) can estimate logP values. Cross-validate with experimental shake-flask assays (OECD Guideline 107) to refine predictive models .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting point discrepancies)?

  • Methodology : Discrepancies may arise from polymorphic forms or impurities. For example, reports a melting point of 69–70°C for a structurally similar compound, while other sources may vary. Conduct differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent residues. Purity corrections via recrystallization (ethanol/water) can standardize results .

Key Notes

  • Safety : Prioritize fume hood use during synthesis ( ).
  • Data Validation : Cross-reference computational predictions with experimental assays to minimize errors.
  • Advanced Applications : Explore biomedical applications (e.g., drug delivery carriers) leveraging the compound’s ether/ester backbone, as suggested in ’s analog studies .

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